molecular formula C13H18N2O3 B5912276 N-(2-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide

N-(2-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide

Cat. No. B5912276
M. Wt: 250.29 g/mol
InChI Key: GRFCVQBJOMXGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide, also known as EHPED, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the ethylenediamine family and is commonly used as a chelating agent in analytical chemistry.

Mechanism of Action

N-(2-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide acts as a chelating agent by forming a complex with metal ions. The two nitrogen atoms and two oxygen atoms in N-(2-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide coordinate with the metal ion to form a stable complex. This complex can be easily detected and quantified using various analytical techniques such as UV-Vis spectroscopy, atomic absorption spectroscopy, and inductively coupled plasma mass spectrometry.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has no known biochemical or physiological effects in living organisms. It is not metabolized in the body and is excreted unchanged in the urine. N-(2-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide is considered to be non-toxic and has a low level of acute toxicity.

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for metal ions and can form stable complexes with a wide range of metals. It is also relatively inexpensive compared to other chelating agents.
The limitations of N-(2-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide include its low solubility in water, which can limit its use in aqueous samples. It also has a low selectivity for certain metals, which can lead to interference from other metals in the sample.

Future Directions

There are several future directions for the use of N-(2-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide in scientific research. One area of interest is the development of new analytical techniques for the detection of trace metals in complex samples such as food and biological fluids. Another area of interest is the use of N-(2-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide in the development of new drugs for the treatment of metal-related diseases such as Wilson's disease and hemochromatosis.
In conclusion, N-(2-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide is a unique chelating agent that has been widely used in scientific research for its ability to form stable complexes with metal ions. It has several advantages for lab experiments, including its stability, low cost, and high affinity for metal ions. While there are limitations to its use, the future directions for the use of N-(2-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide in scientific research are promising.

Synthesis Methods

N-(2-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide can be synthesized by reacting 2-ethylphenyl isocyanate with 2-amino-1-propanol in the presence of a suitable solvent. The reaction is carried out at a temperature range of 60-80°C for several hours. The resulting product is then purified by recrystallization or column chromatography to obtain a pure form of N-(2-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide.

Scientific Research Applications

N-(2-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been widely used in scientific research for its chelating properties. It is commonly used as a ligand for the determination of trace metals in biological and environmental samples. N-(2-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been used to determine the concentration of copper, zinc, and nickel in various samples such as blood, urine, and soil. It has also been used in the analysis of food and water samples.

properties

IUPAC Name

N'-(2-ethylphenyl)-N-(2-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-10-6-4-5-7-11(10)15-13(18)12(17)14-8-9(2)16/h4-7,9,16H,3,8H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFCVQBJOMXGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide

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